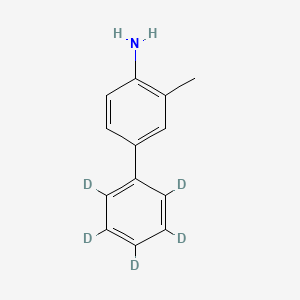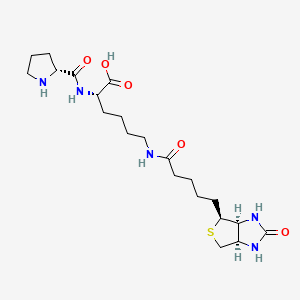
Fmoc-erythro-Sphingosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-erythro-Sphingosine: is a derivative of sphingosine, a type of sphingolipid that plays a crucial role in cellular processes such as cell proliferation, differentiation, and apoptosis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in organic synthesis to protect amine functionalities during chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-erythro-Sphingosine typically involves the protection of the amine group of erythro-sphingosine with the Fmoc group. This can be achieved by reacting erythro-sphingosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are generally mild, and the product is purified through standard chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of the compound .
化学反応の分析
Types of Reactions: Fmoc-erythro-Sphingosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sphingosine backbone can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the sphingosine backbone can be reduced to form saturated derivatives.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated sphingosine derivatives.
Substitution: Formation of free amine sphingosine.
科学的研究の応用
Chemistry: Fmoc-erythro-Sphingosine is used as a building block in the synthesis of complex sphingolipids and glycosphingolipids. It serves as a precursor for the preparation of various bioactive molecules .
Biology: In biological research, this compound is used to study the role of sphingolipids in cellular processes. It is particularly useful in investigating the mechanisms of cell signaling and apoptosis .
Medicine: The compound has potential therapeutic applications due to its ability to inhibit protein kinase C, which is involved in various pathological conditions, including cancer and neurodegenerative diseases .
Industry: this compound is used in the production of specialized lipids and as a reagent in the synthesis of complex organic molecules .
作用機序
Molecular Targets and Pathways: Fmoc-erythro-Sphingosine exerts its effects primarily by inhibiting protein kinase C activity. This inhibition affects several signal transduction pathways, leading to alterations in cell proliferation, differentiation, and apoptosis . The compound also interacts with other enzymes involved in sphingolipid metabolism, further influencing cellular processes .
類似化合物との比較
Erythro-Sphingosine: The parent compound without the Fmoc group.
Phytosphingosine: A similar sphingolipid with an additional hydroxyl group.
Dihydrosphingosine: A reduced form of sphingosine with no double bonds in the backbone.
Uniqueness: Fmoc-erythro-Sphingosine is unique due to the presence of the Fmoc protecting group, which allows for selective reactions and modifications. This makes it a valuable tool in synthetic organic chemistry and peptide synthesis .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)31(24-35)34-33(37)38-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h14-23,30-32,35-36H,2-13,24-25H2,1H3,(H,34,37)/b23-14+/t31-,32+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQQIYQAZKODL-MLXMVAJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747815 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56607-19-3 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



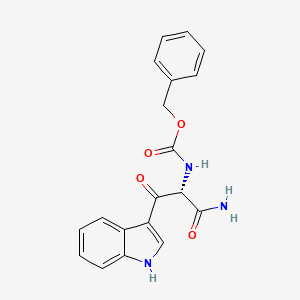
![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)

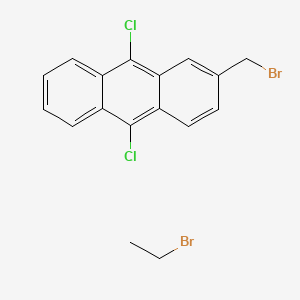

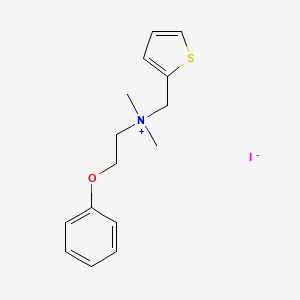
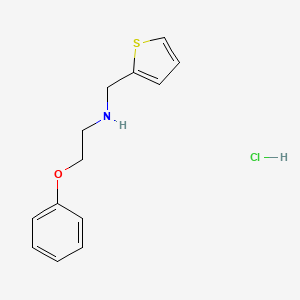
![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)
